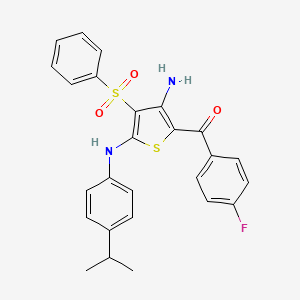

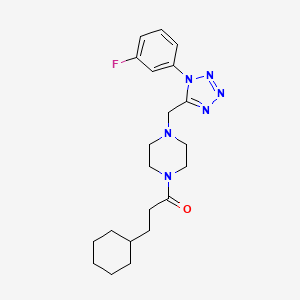

(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel compounds with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediates using techniques such as the Gewald synthesis, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . This intermediate is then further reacted with other chemical entities like 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of central nervous system depressants involves the creation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, indicating the versatility of arylmethanones in medicinal chemistry . The synthesis of antiestrogenic compounds also involves acylation and Grignard reactions, as demonstrated in the creation of dihydronaphthalene isomers .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques help establish the identity and purity of the synthesized compounds. The structure-activity relationships are also explored to understand how different substitutions on the molecular scaffold affect biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and require careful control of reaction conditions. For instance, the Vilsmeier-Haack reaction is used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . The Grignard reaction is another critical step in the synthesis of certain compounds, indicating the use of organometallic reagents in the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not directly discussed in the provided papers. However, the antimicrobial and antiestrogenic activities of related compounds suggest that they interact with biological systems, which is indicative of their solubility, stability, and overall physicochemical profile . The central nervous system depressant activity of some compounds also implies that they can cross the blood-brain barrier, which is a significant physical property for drugs targeting the central nervous system .

Case Studies

The papers provide case studies of the synthesized compounds' biological activities. For instance, certain Schiff bases showed excellent antimicrobial activity . Compounds with central nervous system depressant activity were evaluated for their potential anticonvulsant properties and low acute toxicity, with some showing antipsychotic effects . The antiestrogenic activity of a synthesized compound was demonstrated in vivo in rats and mice, and in vitro binding studies indicated a high binding affinity to estrogen receptors .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Structural Characterizations

Catalyst- and Solvent-Free Synthesis : The synthesis of related thiophene derivatives, such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, through catalyst- and solvent-free conditions highlights innovative approaches in organic synthesis, emphasizing the importance of eco-friendly and efficient methods in chemical research (Moreno-Fuquen et al., 2019).

Anticancer Activity : A study on a thiophene heterocyclic compound, similar in structure to the one , demonstrated its in vitro anticancer activity against human colon cancer cells through p53-dependent induction of apoptosis, suggesting the potential therapeutic applications of thiophene derivatives in cancer treatment (Liao et al., 2017).

DFT and Docking Studies : Density functional theory (DFT) and docking studies on related compounds provide insights into their molecular structures and interactions, aiding in the design of molecules with desired properties, such as antibacterial activity. These studies are crucial for understanding the reactivity and biological efficacy of thiophene derivatives (Shahana & Yardily, 2020).

Biological Activities and Applications

Herbicidal and Insecticidal Activities : The synthesis of N-phenylpyrazolyl aryl methanones derivatives, incorporating thiophene units, showed promising herbicidal and insecticidal activities, indicating the potential of thiophene derivatives in agricultural applications (Wang et al., 2015).

Antitumor Activity : Another study synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and reported its significant inhibition on the proliferation of various cancer cell lines, further underscoring the potential of thiophene derivatives in developing anticancer agents (Tang & Fu, 2018).

Antimicrobial Activity : The synthesis and evaluation of novel Schiff bases from thiophene derivatives demonstrated their antimicrobial potential, suggesting applications in the development of new antimicrobial agents (Puthran et al., 2019).

Eigenschaften

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-propan-2-ylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-16(2)17-10-14-20(15-11-17)29-26-25(34(31,32)21-6-4-3-5-7-21)22(28)24(33-26)23(30)18-8-12-19(27)13-9-18/h3-16,29H,28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBWUEMTVHNQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)

![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)